molecular formula C17H13ClN4O B2593305 2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097864-72-5

2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide

Cat. No. B2593305
CAS RN: 2097864-72-5
M. Wt: 324.77
InChI Key: BONHMZLFENEOOX-UHFFFAOYSA-N
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Description

“2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra .

Cytotoxicity Studies

The cytotoxicity of these compounds has been evaluated on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells .

Drug Design and Synthesis

The compound has been used in the design and synthesis of novel derivatives for potential use as drugs . These derivatives have been evaluated for their efficacy and toxicity .

Kinase Inhibitor

The compound has been used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor . Pexidartinib acts by inhibiting multiple receptor tyrosine kinases including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit) and fms-like tyrosine kinase-3 (Flt-3) .

Crystal Structure Analysis

The crystal structure of a dihydrate of pexidartinib dihydrochloride, a derivative of the compound, has been determined from single crystal data . This information provides valuable insights for further studies, such as the investigation of biological and physicochemical properties .

Catalyst for Oxygen Evolution Reaction (OER)

Complexes based on this compound have been studied for their catalytic properties toward the OER under basic conditions . They were all catalytically active, and one complex showed a higher activity .

properties

IUPAC Name

2-chloro-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O/c18-14-6-2-1-5-13(14)17(23)22-11-15-16(21-9-8-20-15)12-4-3-7-19-10-12/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONHMZLFENEOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide

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